molecular formula C5H12O4 B078946 3-(2-Hydroxyethoxy)propane-1,2-diol CAS No. 14641-24-8

3-(2-Hydroxyethoxy)propane-1,2-diol

Cat. No. B078946
CAS RN: 14641-24-8
M. Wt: 136.15 g/mol
InChI Key: YHXNHYKKDRMEEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Hydroxyethoxy)propane-1,2-diol and related compounds involves several chemical pathways. One method involves the use of epoxy ethane as a raw material in a catalyzed reaction to produce methyl 3-hydroxypropanoate, an important intermediate for the synthesis of (propane-)1,3-diol, under optimal conditions, leading to high conversion rates and yields (Yin Yu-zhou & Zhao Zhen-kang, 2008). Furthermore, various synthetic routes have been explored for the production of phenolic propane-1, 2- and 1, 3-diols from allylic precursors, involving steps such as epoxidation and cleavage (J. Tyman & P. Payne, 2006).

Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxyethoxy)propane-1,2-diol and its derivatives has been characterized using various spectroscopic and X-ray diffraction methods. Studies on similar compounds, such as 3-(1-naphthyloxy)-propane-1,2-diol, have shown “guaifenesin-like” crystal packing, highlighting the role of classic H-bonded bilayers framed by hydrophobic fragments of the molecules as the basic crystal-forming motif (A. A. Bredikhin et al., 2013).

Chemical Reactions and Properties

3-(2-Hydroxyethoxy)propane-1,2-diol undergoes various chemical reactions, forming different derivatives and exhibiting a range of chemical properties. The reaction of hydroxyl radicals with vicinal diols, such as propane-1,2-diol, leads to the formation of carbonyl products, highlighting the reactivity of these compounds towards radical species (Dong-Fang Jiang et al., 2012).

Physical Properties Analysis

The physical properties of 3-(2-Hydroxyethoxy)propane-1,2-diol, including its phase behavior and crystal structure, are crucial for its application in various fields. The compound's ability to form specific crystal structures, as seen in related compounds, is significant for its utilization in chiral drug synthesis and other applications (A. A. Bredikhin et al., 2013).

Scientific Research Applications

  • Precursor in Drug Synthesis : 3-(2-Hydroxyethoxy)propane-1,2-diol derivatives have been studied as valuable precursors in the synthesis of popular chiral drugs such as propranolol and pindolol (Bredikhin et al., 2013).

  • Catalytic Oxidation : Research has demonstrated the effectiveness of gold-based catalysts in the oxidation of diols like ethane-1,2-diol and propane-1,2-diol to α-hydroxy carboxylates, with high selectivity and diol conversions (Prati & Rossi, 1998).

  • Stereochemical Analysis and Crystallization Studies : Studies on the spontaneous resolution of certain diol derivatives, including 3-(2-Hydroxyethoxy)propane-1,2-diol, have provided insights into their stereochemical properties and crystallization behavior (Bredikhina et al., 2016).

  • Synthesis of Intermediates in Immobilized Chelatants : Research has also focused on synthesizing phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilized chelatants for the borate anion (Tyman & Payne, 2006).

  • Microbial Production of Diols : Diols like propane-1,2-diol have been investigated for their potential in microbial production as platform green chemicals (Zeng & Sabra, 2011).

  • Conformational Studies : Ab initio conformational studies on diols, including propane-1,2-diol, have been conducted using density functional theory (DFT) methods to analyze their interaction with water and internal hydrogen bonding (Klein, 2002).

  • Lipase Catalyzed Reactions : The kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols have been studied, highlighting the potential of these reactions in pharmaceutical compound synthesis (Pawar & Yadav, 2015).

  • Liquid-Crystalline Behaviour : Investigations into the liquid-crystalline behavior of propane-1,2-diol derivatives have been conducted, focusing on their thermal behavior and potential applications in various fields (Tschierske et al., 1991).

Safety And Hazards

The compound is associated with the GHS05 pictogram, indicating that it is corrosive . The hazard statements for the compound include H318 and H412 . The precautionary statements include P501, P273, P280, P305+P351+P338, and P310 .

properties

IUPAC Name

3-(2-hydroxyethoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNHYKKDRMEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104935-06-0
Record name Poly(oxy-1,2-ethanediyl), α-(2,3-dihydroxypropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104935-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00932832
Record name 3-(2-Hydroxyethoxy)propane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethoxy)propane-1,2-diol

CAS RN

14641-24-8
Record name 3-(2-Hydroxyethoxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14641-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethoxy)propane-1,2-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethoxy)propane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyethoxy)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Kukharev, VK Stankevich, GR Klimenko - Russian journal of organic …, 2009 - Springer
2-[2-(Vinyloxy) ethoxymethyl] oxirane (I) is known as a highly reactive difunctional monomer and starting compound in the synthesis of many uncommon compounds and advanced …
Number of citations: 2 link.springer.com

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